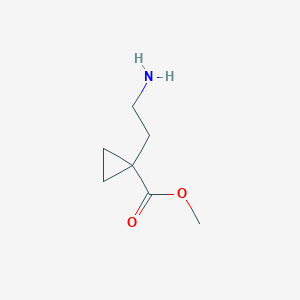

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-6(9)7(2-3-7)4-5-8/h2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWXJIUYQBEZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation and Cyclization of Nitroacetate Esters

One robust method involves using nitroacetic acid esters (such as ethyl nitroacetate or methyl nitroacetate) and 1,2-dihaloethane (e.g., glycol dibromide or 1,2-ethylene dichloride) as starting materials. The process includes:

- Alkylation of the nitroacetate ester with 1,2-dihaloethane under reflux conditions (80–120 °C) in methylene dichloride solvent, catalyzed by sodium carbonate or wormwood salt.

- Hydrocarbonylation cyclization to form the cyclopropane ring.

- Reduction of the nitro group to an amino group using tin dichloride in methanol or ethanol at 15–20 °C.

- Hydrolysis of the ester under basic conditions (sodium hydroxide or potassium hydroxide in methanol or ethanol) at 70–90 °C.

- Purification by crystallization using 95% ethanol as solvent.

This method yields 1-aminocyclopropane-1-carboxylic acid derivatives with high purity and content, which can be further functionalized to the methyl ester form.

Halide Displacement and Reduction Route

Another approach starts from ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate:

- Conversion of the hydroxymethyl group to a bromide using phosphorus tribromide under basic conditions.

- Nucleophilic substitution of the bromide with potassium cyanide in dimethyl sulfoxide to form the corresponding nitrile.

- Reduction of the nitrile to the primary amine using lithium aluminum hydride.

- Coupling of the amine with carboxylic acid derivatives (e.g., indole or azaindole carboxylic acids) to form amide intermediates.

- Oxidation or further functional group transformations as needed to yield the target compound.

This method allows for selective functionalization and introduction of the aminoethyl side chain on the cyclopropane ring.

Cyclopropanation via Nitrogen Ylide Chemistry

A recent advanced method involves nitrogen ylide-mediated cyclopropanation:

- Starting from vinyl-substituted pyrimidines or related olefins.

- Reaction with nitrogen ylides generated in situ to form trans-cyclopropane carboxylic acid derivatives with high stereoselectivity.

- Resolution of racemic mixtures by forming salts with chiral amines (e.g., (S)-1-(1-naphthyl)ethylamine) to achieve enantiomerically pure products.

- The overall process is efficient, scalable, and avoids expensive catalysts or chromatographic purification steps.

Though this method was developed for pyrimidinyl cyclopropane acids, the underlying chemistry is applicable to the preparation of methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate analogues with high trans selectivity and enantiomeric purity.

Hydrolysis and Esterification from Protected Intermediates

A patented process describes:

- Starting from 1-N-acetyl-cyclopropane-1-carboxylic acid ethyl ester.

- Hydrolysis under reflux with calcium hydroxide in water.

- Acidification and isolation of 1-aminocyclopropane-1-carboxylic acid hydrochloride.

- Treatment with propylene oxide in methanol to obtain free amino acid.

- Subsequent esterification to methyl ester form can be achieved by standard Fischer esterification or other mild esterification methods.

This approach provides a high yield (up to 98%) of the amino acid intermediate, which can be converted to the methyl ester derivative under controlled conditions.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The alkylation-cyclization method is favored for its simplicity and high purity output, suitable for industrial-scale synthesis.

- The halide displacement route offers versatility in introducing different substituents on the cyclopropane ring, but requires careful handling of cyanide and strong reducing agents.

- Nitrogen ylide-mediated cyclopropanation provides excellent stereochemical control and enantiomeric purity, important for pharmacological applications.

- The hydrolysis and esterification approach is a classical method, reliable for producing amino acid derivatives, with the possibility of further functionalization.

- Cyclopropane ring formation often involves Michael addition or intramolecular displacement reactions, with stereoselectivity influenced by substrate conformation and reaction conditions.

- Reduction steps commonly employ tin dichloride or lithium aluminum hydride, with solvent and temperature control critical to avoid side reactions.

- Purification by crystallization using ethanol or related solvents is a common and effective method to achieve high purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.

Reduction: The ester group can be reduced to an alcohol or further to a hydrocarbon.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Its structural similarity to natural compounds makes it a useful tool for studying biological processes.

Industry: Used as a plant growth regulator to enhance crop yield and quality.

Mechanism of Action

The mechanism by which Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. In plants, it acts as an agonist of ethylene response, enhancing ethylene-related physiological processes such as root elongation and fruit ripening . The compound binds to ethylene receptors, triggering a cascade of signaling events that lead to the observed effects.

Comparison with Similar Compounds

Biological Activity

Methyl 1-(2-aminoethyl)cyclopropane-1-carboxylate (MACE) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

MACE is characterized by its cyclopropane ring fused with an aminoethyl group and a carboxylate moiety. This unique structure enables it to interact with various biological targets.

1. Antibacterial Activity

MACE has been investigated for its antibacterial properties. Studies indicate that it exhibits significant activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40-50 µg/mL | 29 |

| P. aeruginosa | 40-50 µg/mL | 24 |

| S. typhi | 40-50 µg/mL | 30 |

| K. pneumoniae | 40-50 µg/mL | 19 |

In comparative studies, MACE demonstrated inhibition comparable to standard antibiotics such as ceftriaxone, suggesting its potential as an alternative antibacterial agent .

2. Anticancer Activity

Research has shown that MACE possesses notable cytotoxic effects against various cancer cell lines. The compound was evaluated for its efficacy against:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.41 |

| HCT-116 | 9.71 |

| PC3 | 2.29 |

| HepG2 | 20.19 |

MACE's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, leading to reduced cell viability in treated cancer cells .

3. Anti-Inflammatory Activity

In addition to its antibacterial and anticancer properties, MACE has shown promise in reducing inflammation. It was tested for its inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α:

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| MACE | 89 | 78 |

| Dexamethasone (control) | 83 | 72 |

These results indicate that MACE could serve as a potential therapeutic agent in managing inflammatory conditions .

Case Studies

Several case studies have highlighted the biological activities of MACE:

- Antibacterial Efficacy : A study conducted by Roxana et al. demonstrated that MACE not only inhibited bacterial growth but also altered cell morphology and viability in a dose-dependent manner.

- Cytotoxicity Against Cancer Cells : A comparative analysis of MACE against doxorubicin revealed that while doxorubicin is a well-known chemotherapeutic agent, MACE exhibited lower IC50 values in specific cancer lines, indicating its potential as a novel anticancer compound.

- Inflammation Modulation : Research focusing on the modulation of inflammatory pathways showed that MACE effectively downregulated the expression of pro-inflammatory markers in vitro, suggesting its application in inflammatory disease management.

Q & A

Q. What analytical techniques identify byproducts in low-yield syntheses?

- Methodological Answer: uses HRMS and ¹³C-NMR to detect impurities. For example:

- HRMS (ESI+) identifies methyl ester hydrolysis products ([M+H]+ = 186.1).

- ¹³C-NMR at δ 170–175 ppm confirms carboxylate intermediates.

- Optimize purification via reverse-phase HPLC with acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.